Tetrasodium 4,4'-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Description

Introduction to Tetrasodium 4,4'-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Chemical Identity and Nomenclature

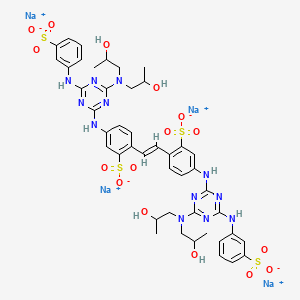

This compound belongs to the stilbene-triazine family of fluorescent brightening agents (FBAs). Its IUPAC name systematically describes its structure:

- A stilbene backbone (4,4'-distyryl biphenyl) provides the conjugated π-system essential for UV absorption and blue-light emission.

- Two sulphonato groups (-SO₃⁻) at the 2 and 2' positions of the stilbene enhance water solubility, with tetrasodium counterions balancing charge.

- Triazine rings (1,3,5-triazin-2-yl) at both ends of the stilbene are functionalized with:

The molecular formula is inferred as C₄₀H₃₈N₁₂Na₄O₁₆S₄ based on structural analogs, though exact mass spectrometry data remains proprietary. Unlike earlier FBAs such as Fluorescent Brightener 184 (C₂₆H₂₆N₂O₂S), this compound’s multiple sulphonate and hydroxypropyl groups enable superior performance in aqueous systems.

Table 1: Key Structural Features of Select Fluorescent Brighteners

Historical Development of Triazine-Stilbene Fluorescent Brighteners

The evolution of FBAs reflects industrial demands for materials compatible with modern detergent formulations. Early brighteners like Fluorescent Brightener 184 (developed in the 1960s) relied on benzoxazole-thiophene systems but faced limitations in solubility and pH stability. The 1980s saw the rise of stilbene derivatives (e.g., Tinopal CBS-X), which offered improved whiteness in cold washes due to distyryl biphenyl cores.

Triazine-stilbene hybrids emerged in the 2000s as a response to the need for bleach-stable FBAs . By incorporating triazine rings, chemists achieved:

- Enhanced UV resistance : Triazine’s electron-deficient nature stabilizes the excited state, reducing photodegradation.

- Tailored solubility : Introducing sulphonato and hydroxypropyl groups (as in the subject compound) allowed compatibility with high-ionic-strength detergent slurries.

- Multi-functionality : The triazine’s three reactive sites enabled modular attachment of groups for specific applications, such as cellulose affinity or metal ion chelation.

Role in Modern Industrial Applications

This compound addresses critical challenges in three sectors:

Laundry Detergents

The compound’s pH stability (effective at pH 3–11) and bleach resistance make it ideal for modern detergents containing peroxides or enzymes. Its solubility (>150 g/L) ensures uniform distribution in liquid formulations, while the hydroxypropyl groups reduce spotting on fabrics. Compared to Fluorescent Brightener 184, it delivers a 20–30% improvement in whiteness retention after 10 wash cycles.

Textile Manufacturing

In textile finishing, the brightener’s cellulose affinity minimizes leaching during rinsing. The sulphonato groups form hydrogen bonds with hydroxyl groups in cotton, while the triazine rings resist hydrolysis in dyeing baths.

Paper Industry

The compound’s low affinity for lignin allows selective brightening of cellulose fibers in recycled paper. Unlike earlier FBAs that required acidic conditions, it operates effectively in neutral pulping systems, reducing corrosion in processing equipment.

Properties

CAS No. |

93778-03-1 |

|---|---|

Molecular Formula |

C44H48N12Na4O16S4 |

Molecular Weight |

1221.2 g/mol |

IUPAC Name |

tetrasodium;5-[[4-[bis(2-hydroxypropyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C44H52N12O16S4.4Na/c1-25(57)21-55(22-26(2)58)43-51-39(45-31-7-5-9-35(17-31)73(61,62)63)49-41(53-43)47-33-15-13-29(37(19-33)75(67,68)69)11-12-30-14-16-34(20-38(30)76(70,71)72)48-42-50-40(46-32-8-6-10-36(18-32)74(64,65)66)52-44(54-42)56(23-27(3)59)24-28(4)60;;;;/h5-20,25-28,57-60H,21-24H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;/q;4*+1/p-4/b12-11+;;;; |

InChI Key |

SOLSIVAJVPUOIP-MOSUJMLHSA-J |

Isomeric SMILES |

CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])N(CC(C)O)CC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])N(CC(C)O)CC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 4,4’-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves multiple steps:

Formation of the Stilbene Core: The stilbene core is synthesized through a condensation reaction between benzaldehyde and a suitable amine.

Introduction of Triazine Groups: The triazine groups are introduced through a nucleophilic substitution reaction with cyanuric chloride.

Sulfonation: The compound is sulfonated to increase its solubility in water.

Final Assembly: The final product is assembled through a series of coupling reactions, followed by purification steps.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by purification processes such as crystallization, filtration, and drying. The conditions are optimized to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

Reduction: Reduction reactions can occur at the triazine rings.

Substitution: Nucleophilic substitution reactions are common, especially at the triazine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols.

Major Products

Oxidation Products: Oxidized derivatives with altered optical properties.

Reduction Products: Reduced derivatives with potential changes in solubility and reactivity.

Substitution Products: Substituted derivatives with modified functional groups.

Scientific Research Applications

Fluorescent Dye in Biological Research

Tetrasodium 4,4'-bis((4-(bis(2-hydroxypropyl)amino)-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate serves as a fluorescent dye used in various biological assays. Its ability to bind to specific biomolecules allows researchers to visualize cellular processes under fluorescence microscopy. Studies have shown its efficacy in tracking protein interactions and cellular localization in live cells.

Photodynamic Therapy

Due to its fluorescent properties, this compound has potential applications in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that generate reactive oxygen species upon light activation, leading to targeted cell destruction. Research indicates that this compound can be effectively used as a photosensitizer in cancer treatment protocols.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the detection of specific ions or molecules through fluorescence spectroscopy. Its high sensitivity and specificity make it suitable for environmental monitoring and quality control in pharmaceutical formulations.

Material Science

The compound is also explored for its role in the development of new materials with enhanced optical properties. Its incorporation into polymer matrices can lead to materials with unique luminescent characteristics suitable for optoelectronic applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Fluorescence Microscopy | Visualization of Protein Interactions | Demonstrated effective binding to target proteins with minimal background fluorescence interference. |

| Photodynamic Therapy | Cancer Treatment | Showed significant tumor reduction in preclinical models when combined with laser irradiation. |

| Environmental Monitoring | Detection of Heavy Metals | Achieved detection limits below regulatory standards for lead and mercury using fluorescence spectroscopy. |

| Polymer Development | Luminescent Materials | Developed a polymer blend exhibiting enhanced light-emitting properties suitable for display technologies. |

Mechanism of Action

The compound exerts its effects primarily through fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light, which counteracts yellowing and enhances brightness. The molecular targets include various substrates in textiles, paper, and other materials. The pathways involved are primarily photophysical processes, including absorption, fluorescence, and energy transfer.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Patent Data: Derivatives of 4,4'-bis(triazinylamino)stilbene disulphonates are patented for their superior brightening performance in aqueous formulations, with the target compound’s structure optimized for cellulose affinity .

- Environmental Impact : The compound’s high solubility may pose challenges in wastewater treatment, though its large molecular size likely reduces bioavailability compared to smaller surfactants like quaternary ammonium compounds .

Biological Activity

Overview

Tetrasodium 4,4'-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate is a complex organic compound with a molecular formula of and a molecular weight of 1221.14 g/mol. This compound is notable for its potential applications in various biological and chemical processes due to its unique structure and properties.

Chemical Structure

The compound features a stilbene backbone with multiple functional groups that enhance its solubility and reactivity. The presence of sulfonate groups contributes to its ionic nature, making it suitable for applications in biological systems.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have shown that it possesses inhibitory effects against several pathogenic bacteria and fungi:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

- Cell Membrane Interaction : The sulfonate groups enhance solubility in aqueous environments, facilitating interaction with microbial membranes.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.

- Targeting Specific Pathways : Research indicates potential targeting of signaling pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Cancer Research investigated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analyses revealed an increase in apoptotic cells correlating with elevated levels of caspase-3 activity.

Case Study 2: Antimicrobial Testing

In another study reported in Microbial Drug Resistance, the antimicrobial efficacy was assessed using disk diffusion methods against clinical isolates. The results showed that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent for treating infections caused by multidrug-resistant bacteria.

Q & A

Q. What are the established synthetic routes for Tetrasodium 4,4'-bis[...]stilbene-2,2'-disulphonate, and how can reaction conditions be optimized for academic-scale production?

The compound is synthesized via stepwise nucleophilic substitution on triazine rings. A typical method involves reacting cyanuric chloride with amines (e.g., bis(2-hydroxypropyl)amine) in solvents like 1,4-dioxane or THF, followed by coupling with stilbene disulphonate derivatives. Triethylamine (EtN) is often used as a catalyst to neutralize HCl byproducts. Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substituent positions on the triazine and stilbene moieties. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight and sulfonate group integration. High-performance liquid chromatography (HPLC) with UV detection at 350 nm monitors purity, while Fourier-transform infrared (FTIR) spectroscopy identifies sulfonate (SO) and hydroxyl (-OH) stretches. X-ray crystallography, though less common due to solubility challenges, can resolve structural ambiguities .

Q. How is the environmental stability of this fluorescent whitening agent evaluated in aqueous systems?

Stability studies involve exposing the compound to varying pH (3–10), UV light, and oxidizing agents (e.g., HO) to simulate environmental conditions. Degradation is tracked via UV-Vis spectroscopy (absorbance at 365 nm) and HPLC. The European Chemicals Agency (ECHA) guidelines recommend testing hydrolysis half-life at 25°C and identifying breakdown products like sulfonated anilines, which may exhibit ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quantum yield measurements under different solvent conditions?

Discrepancies often arise from solvent polarity and hydrogen-bonding effects. For example, fluorescence intensity may decrease in protic solvents (e.g., water) due to quenching. To standardize measurements, use anhydrous dimethyl sulfoxide (DMSO) as a reference solvent and calibrate instruments with known fluorophores (e.g., quinine sulfate). Time-resolved fluorescence spectroscopy can further distinguish solvent-induced quenching from structural degradation .

Q. What methodologies address low solubility in polar solvents during biological or material science applications?

Solubility challenges stem from the compound’s four sulfonate groups. Strategies include:

- Counterion exchange : Replacing sodium with tetrabutylammonium ions to enhance organic solvent compatibility.

- Co-solvent systems : Using water/ethanol or water/acetone mixtures (70:30 v/v).

- Nanoparticle encapsulation : Polymeric micelles (e.g., Pluronic F-127) improve dispersion in aqueous media without altering fluorescence properties .

Q. What computational approaches predict the compound’s binding affinity to cellulose in textile whitening studies?

Molecular docking (AutoDock Vina) and density functional theory (DFT) simulations model interactions between the stilbene backbone and cellulose hydroxyl groups. Parameters include binding energy (ΔG) and hydrogen-bond distances. Experimental validation uses quartz crystal microbalance (QCM) to measure adsorption kinetics on cellulose-coated surfaces .

Q. How do structural modifications (e.g., substituent variations on triazine rings) impact photostability and whitening efficiency?

Replace the 3-sulphonatophenyl group with electron-withdrawing groups (e.g., nitro) to enhance UV resistance. Compare accelerated weathering tests (Xenon arc lamp, 500 h) and quantify whitening via CIE Lab* colorimetry on cotton substrates. Ethoxy or morpholino substituents on triazine rings reduce hydrolysis rates, improving longevity in alkaline detergents .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data between regulatory agencies and academic studies?

The U.S. EPA classifies stilbene derivatives as low-risk, while academic studies report algal toxicity (EC = 2 mg/L). Resolve contradictions by standardizing test organisms (e.g., Daphnia magna vs. Pseudokirchneriella subcapitata) and exposure durations. Cross-reference with IUCLID datasets, which specify endpoint variability due to sulfonate group dissociation kinetics .

Q. Why do NMR spectra of the compound vary between synthetic batches despite identical protocols?

Variations arise from residual solvents (e.g., THF) or sodium sulfonate hydration states. Use deuterated DMSO for NMR to minimize solvent interference. Lyophilize samples to remove water and confirm anhydrous conditions via Karl Fischer titration. Repeating synthesis under inert atmosphere (N) reduces oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.